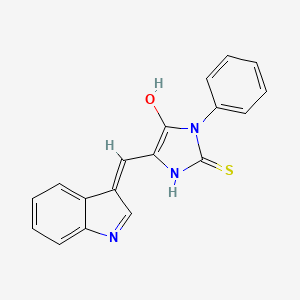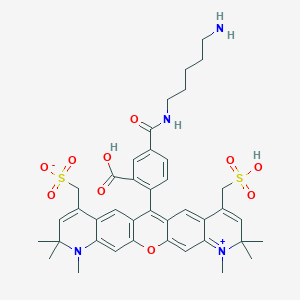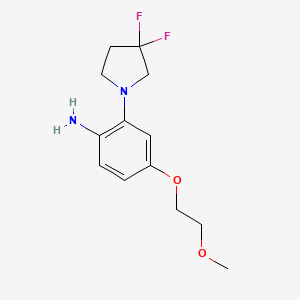
Benzyl 4-((4-ethynyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 4-((4-ethynyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate is a complex organic compound featuring a piperidine ring, a pyrazole moiety, and an ethynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-((4-ethynyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate 1,3-diketone under acidic conditions.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where the pyrazole derivative is reacted with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.
Final Coupling: The final step involves coupling the pyrazole and piperidine intermediates using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl-containing derivatives.
Reduction: Reduction reactions can target the pyrazole ring or the ethynyl group, potentially leading to hydrogenated derivatives.
Substitution: The benzyl group can be substituted with various electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carbonyl derivatives, while reduction could produce hydrogenated compounds.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a scaffold for designing inhibitors or modulators of specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound may find use in the synthesis of advanced materials or as an intermediate in the production of other complex molecules.
Mécanisme D'action
The mechanism of action of Benzyl 4-((4-ethynyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The ethynyl group could play a role in binding interactions, while the pyrazole and piperidine rings might contribute to the compound’s overall stability and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl 4-((4-ethynyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxylate: Similar structure but with an imidazole ring instead of a pyrazole ring.
Benzyl 4-((4-ethynyl-1H-triazol-1-yl)methyl)piperidine-1-carboxylate: Contains a triazole ring instead of a pyrazole ring.
Uniqueness
The uniqueness of Benzyl 4-((4-ethynyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate lies in its combination of a pyrazole ring with an ethynyl group and a piperidine ring. This specific arrangement of functional groups can impart unique chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C19H21N3O2 |
|---|---|
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
benzyl 4-[(4-ethynylpyrazol-1-yl)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H21N3O2/c1-2-16-12-20-22(13-16)14-17-8-10-21(11-9-17)19(23)24-15-18-6-4-3-5-7-18/h1,3-7,12-13,17H,8-11,14-15H2 |
Clé InChI |
UOMCEIJDJJOZRG-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CN(N=C1)CC2CCN(CC2)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-((Tetrahydro-2H-pyran-4-yl)oxy)-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13718576.png)
![6-[[2-(Benzyloxy)ethyl]amino]-1,3,5-triazine-2,4-diol](/img/structure/B13718577.png)
![3-((Tetrahydro-2H-pyran-4-yl)oxy)-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13718582.png)




![3,4,5-Tris(acetyloxy)-N-[4-[[(3-acetylphenyl)amino]sulfonyl]phenyl]benzamide](/img/structure/B13718633.png)



